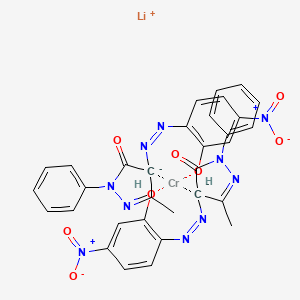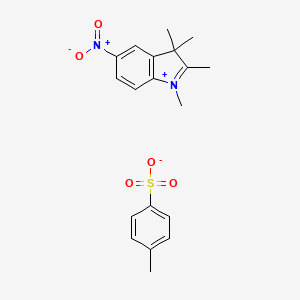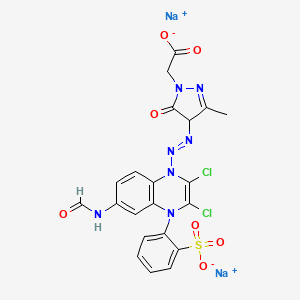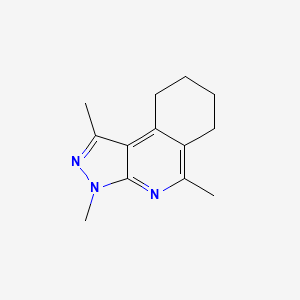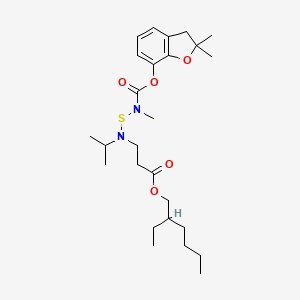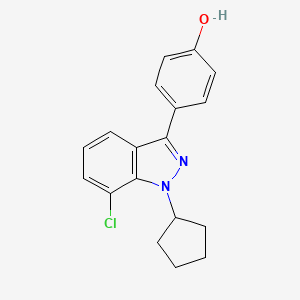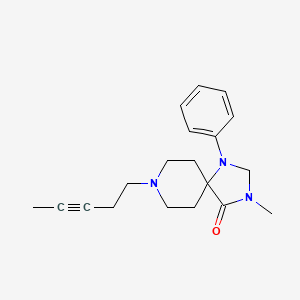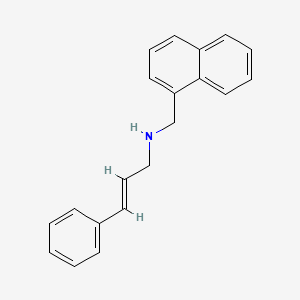
Demethylnaftifine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethylnaftifine is a synthetic compound with the molecular formula C20H19N. It is structurally related to naftifine, an antifungal agent used to treat infections caused by dermatophytes. This compound is an allylamine derivative and is known for its broad-spectrum antifungal properties .
Preparation Methods
The synthesis of demethylnaftifine involves several steps, typically starting with the preparation of key intermediates such as γ-aminoalcohols. These intermediates are obtained through Mannich-type reactions, which involve the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde. The γ-aminoalcohols are then dehydrated using Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids like aluminum chloride, to yield this compound .
Chemical Reactions Analysis
Demethylnaftifine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
Demethylnaftifine has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of allylamine derivatives.
Biology: this compound is studied for its antifungal properties and its potential use in treating fungal infections.
Medicine: Research is ongoing to explore its efficacy and safety as an antifungal agent in clinical settings.
Industry: This compound is used in the development of antifungal coatings and materials .
Mechanism of Action
The mechanism of action of demethylnaftifine involves the inhibition of the enzyme squalene epoxidase. This enzyme is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting squalene epoxidase, this compound disrupts the production of ergosterol, leading to an accumulation of squalene and a decrease in ergosterol levels. This disruption compromises the integrity of the fungal cell membrane, ultimately leading to cell death .
Comparison with Similar Compounds
Demethylnaftifine is similar to other allylamine antifungal agents such as naftifine and terbinafine. it has unique properties that distinguish it from these compounds:
Naftifine: Like this compound, naftifine inhibits squalene epoxidase but has a different molecular structure and pharmacokinetic profile.
Terbinafine: Terbinafine is another allylamine antifungal agent with a similar mechanism of action but differs in its potency and spectrum of activity.
Uniqueness: This compound’s unique structural features and reactivity make it a valuable compound for research and potential therapeutic applications
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and mechanism of action make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
92610-10-1 |
|---|---|
Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(E)-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C20H19N/c1-2-8-17(9-3-1)10-7-15-21-16-19-13-6-12-18-11-4-5-14-20(18)19/h1-14,21H,15-16H2/b10-7+ |
InChI Key |
PTXOLNZXEQZRLK-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



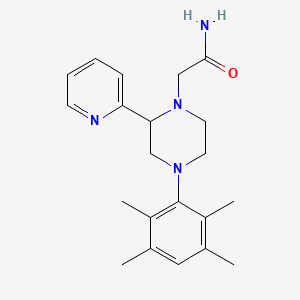
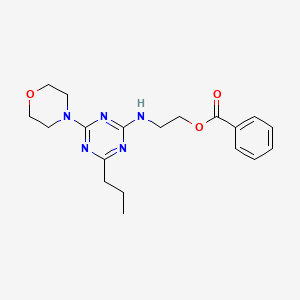


![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)

